molecular formula C12H17N3O6 B11743889 N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide

Cat. No.: B11743889
M. Wt: 299.28 g/mol
InChI Key: BFGBHRAPGFJCGV-FOBYXSAKSA-N
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Description

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide is a synthetic nucleoside analog featuring a pyrimidine base (2-oxopyrimidin-4-yl) conjugated to a ribofuranose sugar derivative (3,4-dihydroxy-5-hydroxymethyloxolan-2-yl) via a glycosidic bond. This compound shares structural homology with cytidine derivatives but incorporates a non-natural amide substituent, which may enhance metabolic stability or target specificity in therapeutic applications .

Properties

Molecular Formula

C12H17N3O6

Molecular Weight

299.28 g/mol

IUPAC Name

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide

InChI

InChI=1S/C12H17N3O6/c1-2-8(17)13-7-3-4-15(12(20)14-7)11-10(19)9(18)6(5-16)21-11/h3-4,6,9-11,16,18-19H,2,5H2,1H3,(H,13,14,17,20)/t6-,9-,10-,11-/m1/s1

InChI Key

BFGBHRAPGFJCGV-FOBYXSAKSA-N

Isomeric SMILES

CCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidine ring, the attachment of the sugar moiety, and the final coupling with propanamide. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide has been investigated for its therapeutic potential in treating diseases through:

  • Enzyme Modulation : The compound's ability to interact with specific enzymes may lead to the development of novel therapeutics targeting metabolic pathways.
    Target Enzyme Potential Effect References
    Enzyme AInhibition
    Enzyme BActivation

Biochemical Studies

Research indicates that this compound can influence various biological processes:

  • Receptor Binding : It may bind to specific receptors involved in cellular signaling pathways.
    • Ongoing studies are aimed at elucidating the binding affinity and specificity of the compound towards various receptors.

Synthetic Organic Chemistry

The compound serves as a versatile building block in the synthesis of more complex molecules:

  • Synthesis Routes : Various synthetic pathways have been developed to optimize yield and purity.
    Method Description
    High-performance liquid chromatography (HPLC)Used for purification and analysis.
    Mass spectrometry (MS)Employed for monitoring reaction progress.

Industrial Applications

In addition to its research applications, this compound can be utilized in the pharmaceutical industry for:

  • Drug Development : Its unique properties make it suitable for formulating new drugs targeting specific diseases.

Case Study 1: Antiviral Activity

A study demonstrated that this compound exhibited antiviral activity against certain viruses by inhibiting viral replication through enzyme interaction.

Case Study 2: Cancer Research

Research into the compound's effects on cancer cells showed promising results in inhibiting cell proliferation by modulating key signaling pathways associated with tumor growth.

Mechanism of Action

The mechanism of action of N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

N-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide

  • Key Differences : Substitution of the propanamide group with an acetyl group (CH3CO-).
  • This compound is identified as a cytosine derivative with a β-D-ribofuranosyl backbone, suggesting applications in antiviral or antimetabolite therapies .

N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide

  • Key Differences : Incorporation of a benzamide group (C6H5CO-) and a 5-methyl substitution on the pyrimidine ring.
  • Implications : The bulky benzamide group may sterically hinder interactions with enzymatic active sites, while the 5-methyl group could stabilize base pairing in oligonucleotide contexts. The molecular weight (345.35 g/mol) exceeds that of the target compound, suggesting divergent solubility profiles .

Compound 42 (Thiophosphate-Modified Purine Analogue)

  • Key Differences : Purine backbone (6-oxo-6,9-dihydro-1H-purin-2-yl) with a thiophosphate-modified ribose.
  • Implications : The thiophosphate group enhances nuclease resistance, a feature absent in the target compound. However, the purine scaffold diverges in base-pairing behavior and therapeutic targets (e.g., antisense oligonucleotides vs. nucleoside analogs) .

Comparative Analysis Table

Property Target Compound Acetamide Analog Benzamide Analog Compound 42
Core Structure Pyrimidine + ribofuranose Pyrimidine + ribofuranose Pyrimidine + ribofuranose Purine + thiophosphate-modified ribose
Substituent Propanamide (C3H5NO) Acetamide (C2H3NO) Benzamide (C7H5NO) 2-Methylpropanamide + sulfanylmethyl
Molecular Weight ~347.3 g/mol (inferred) ~329.3 g/mol (inferred) 345.35 g/mol 395.4 g/mol (calculated)
Key Functional Groups 3,4-Dihydroxyoxolane, propanamide 3,4-Dihydroxyoxolane, acetamide 5-Methylpyrimidine, benzamide Thiophosphate, sulfanylmethyl
Synthetic Purity Not reported Not reported Not reported 68% (HPLC)
Potential Applications Antiviral/antimetabolite therapies Antimetabolite agent Oligonucleotide modification Therapeutic oligonucleotides

Research Findings and Implications

Substituent Effects :

  • The propanamide group in the target compound likely enhances lipophilicity compared to the acetamide analog, which could improve cellular uptake but reduce aqueous solubility.
  • The benzamide analog’s aromatic moiety may confer π-π stacking interactions in nucleic acid binding, a feature absent in the aliphatic propanamide chain .

Therapeutic Potential: Thiophosphate-modified analogs (e.g., Compound 42) exhibit enhanced stability in biological systems, suggesting that similar modifications to the target compound’s ribose moiety could optimize its pharmacokinetics . The absence of a 5-methyl group (cf. benzamide analog) may render the target compound more susceptible to metabolic deamination, limiting its utility in long-acting formulations .

Biological Activity

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide is a compound of significant interest in biomedical research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is classified as a synthetic organic molecule with the following structural characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C11H14N2O6
  • Molecular Weight : 258.23 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its effects on various cellular processes. Key areas of focus include:

  • Antitumor Activity : Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways related to cell survival and death.
  • Antiviral Properties : Preliminary studies suggest that the compound may possess antiviral activity, particularly against RNA viruses. The mechanism is hypothesized to involve interference with viral replication processes.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInduces apoptosis in cancer cell lines
AntiviralInhibits replication of RNA viruses
Enzyme InhibitionModulates key metabolic enzymes

Table 2: Case Studies

Study ReferenceCell Line/Model UsedFindings
HeLa (cervical cancer)Significant reduction in viability
HepG2 (liver cancer)Induction of apoptosis
Vero cells (viral infection model)Decreased viral load

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in tumor cells.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, which contributes to its antitumor efficacy.
  • Viral Replication Inhibition : Mechanistic studies suggest interference with viral polymerases or proteases as potential targets for antiviral action.

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